1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Description
“1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that belongs to the family of bicyclo[1.1.1]pentanes (BCPs). BCPs have been extensively studied and used in various fields such as materials science and drug discovery . They are often used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Synthesis Analysis
The synthesis of BCPs has been a subject of extensive research. After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with a formula of C5H8. The molecular structure consists of three rings of four carbon atoms each .Chemical Reactions Analysis
The chemical reactions involving BCPs are diverse. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
Physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are some of the characteristics that can be observed without changing the physical state of the matter . The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied .Safety and Hazards
Future Directions
The future directions in the research and application of BCPs are promising. The application of BCP derivatives in materials science and drug discovery is expected to continue to grow . Furthermore, the development of new methods for the direct functionalization of the bridge positions in a controlled manner is an area of active research .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWTUGKERXQYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C23CC(C2)(C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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